molecular formula C8H10S B076835 Methyl o-tolyl sulfide CAS No. 14092-00-3

Methyl o-tolyl sulfide

Cat. No.: B076835
CAS No.: 14092-00-3
M. Wt: 138.23 g/mol
InChI Key: BHWJMPDCCDMCKC-UHFFFAOYSA-N
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Description

Methyl o-tolyl sulfide, also known as 2-methylphenyl methyl sulfide, is an organic compound with the molecular formula C8H10S. It is a member of the sulfide family, characterized by the presence of a sulfur atom bonded to two carbon atoms. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl o-tolyl sulfide can be synthesized through several methods. One common approach involves the reaction of o-tolyl chloride with sodium methyl sulfide in the presence of a suitable solvent such as dimethylformamide. The reaction typically proceeds under reflux conditions, yielding this compound as the primary product.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of o-tolyl sulfoxide. This process involves the use of a hydrogenation catalyst, such as palladium on carbon, under high-pressure hydrogen gas. The reaction is carried out at elevated temperatures to achieve high yields of the desired sulfide.

Chemical Reactions Analysis

Types of Reactions: Methyl o-tolyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: One of the primary reactions is oxidation, where this compound is converted to its corresponding sulfoxide or sulfone. Common oxidizing agents used in this reaction include hydrogen peroxide and m-chloroperoxybenzoic acid. The reaction conditions typically involve mild temperatures and the use of a suitable solvent.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction converts the sulfide to the corresponding thiol or disulfide, depending on the reaction conditions.

Substitution: this compound can also undergo substitution reactions, where the methyl group is replaced by other functional groups. For example, the reaction with halogens such as chlorine or bromine can yield halogenated derivatives of the sulfide.

Major Products: The major products formed from these reactions include methyl o-tolyl sulfoxide, methyl o-tolyl sulfone, and various halogenated derivatives.

Scientific Research Applications

Methyl o-tolyl sulfide has several applications in scientific research, including:

Chemistry: In organic chemistry, it is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of sulfoxides and sulfones, which are important intermediates in various chemical reactions.

Biology: this compound is used in the study of enzyme-catalyzed reactions involving sulfur-containing compounds. It helps in understanding the mechanisms of enzymes such as sulfoxide reductases and sulfide oxidases.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug metabolism and its interactions with biological targets.

Industry: Industrially, this compound is used as a solvent and as an intermediate in the production of agrochemicals and pharmaceuticals. It is also employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl o-tolyl sulfide involves its interaction with various molecular targets and pathways. In oxidation reactions, the sulfur atom in the sulfide undergoes nucleophilic attack by oxidizing agents, leading to the formation of sulfoxides or sulfones. In reduction reactions, the sulfur atom is reduced to form thiols or disulfides.

The compound’s effects are mediated through its ability to participate in redox reactions, which are crucial in many biological and chemical processes. The molecular targets include enzymes and proteins that catalyze these redox reactions, influencing cellular metabolism and signaling pathways.

Comparison with Similar Compounds

Methyl o-tolyl sulfide can be compared with other similar compounds such as methyl p-tolyl sulfide and methyl m-tolyl sulfide. These compounds share similar structures but differ in the position of the methyl group on the aromatic ring.

Methyl p-tolyl sulfide: This compound has the methyl group in the para position relative to the sulfur atom. It exhibits similar chemical reactivity but may have different physical properties such as boiling point and solubility.

Methyl m-tolyl sulfide: In this compound, the methyl group is in the meta position. It also undergoes similar chemical reactions but may have distinct steric and electronic effects due to the different position of the substituent.

Uniqueness: this compound is unique in its specific reactivity and applications. The ortho position of the methyl group can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

By understanding the properties, preparation methods, and applications of this compound, researchers and chemists can leverage its potential in diverse fields of study and industry.

Properties

IUPAC Name

1-methyl-2-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S/c1-7-5-3-4-6-8(7)9-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWJMPDCCDMCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293502
Record name Methyl o-tolyl sulfide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14092-00-3, 26898-14-6
Record name Methyl o-tolyl sulfide
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Record name Methyl o-tolyl sulfide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2-(methylsulfanyl)benzene
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Synthesis routes and methods I

Procedure details

Methyl iodide (0.5 mL, 8.1 mmol) and potassium carbonate (1.1 g, 8.1 mmol) were added to a solution of o-thiocresol (1.0 g, 8.1 mmol) in 10 mL of DMF. The reaction was stirred at 50° C. for 4 hours and poured into hexane and water. The organic layer was separated, dried over magnesium sulfate and concentrated to afford 1.1 g of desired material.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of (S)-1,1,1-trifluoro-4-(5-fluoro-2-methylphenyl)-4-methyl-2-p-tolylsulfanylmethylpentan-2-ol (31.0 g, 77.0 mmol) in 200 mL of anhydrous dichloromethane was added trimethyloxonium tetrafluoroborate (17.2 g, 116 mmol). The resulting suspension was stirred at room temperature for 4.5 hours. A solution of potassium carbonate (K2CO3, 32.1 g, 232 mmol) in 200 mL of water was then added. After 19 hours, the reaction mixture was poured into 400 mL of saturated aqueous sodium bicarbonate solution and extracted with three 400 mL portions of dichloromethane. The combined organic phases were washed with brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. The crude mixture can be used in the next step without reducing the yield or can be purified by column chromatography with silica gel (eluted with 0%-2% EtOAc/hexanes) to afford (R)-2-[2-(5-fluoro-2-methylphenyl)-2-methylpropyl]-2-trifluoromethyloxirane as a clear oil (23.2 g, contains 20% methyl tolyl thioether, 87%) which was used without further purification.
Name
(S)-1,1,1-trifluoro-4-(5-fluoro-2-methylphenyl)-4-methyl-2-p-tolylsulfanylmethylpentan-2-ol
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
32.1 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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